![molecular formula C18H19NO3 B3461588 N-(2-methoxyphenyl)-4-(4-methylphenyl)-4-oxobutanamide](/img/structure/B3461588.png)
N-(2-methoxyphenyl)-4-(4-methylphenyl)-4-oxobutanamide
Overview
Description
N-(2-methoxyphenyl)-4-(4-methylphenyl)-4-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring and a methyl group attached to another phenyl ring, connected through a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-(4-methylphenyl)-4-oxobutanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylamine with 4-(4-methylphenyl)-4-oxobutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of catalysts and automated systems can further enhance the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-(4-methylphenyl)-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the butanamide chain can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of N-(2-hydroxyphenyl)-4-(4-methylphenyl)-4-oxobutanamide.
Reduction: Formation of N-(2-methoxyphenyl)-4-(4-methylphenyl)-4-hydroxybutanamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methoxyphenyl)-4-(4-methylphenyl)-4-oxobutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-(4-methylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl rings can influence the compound’s binding affinity to enzymes or receptors. The carbonyl group in the butanamide chain can form hydrogen bonds with target molecules, enhancing its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyphenyl)-4-(4-methylphenyl)-4-oxobutanamide
- N-(2-methoxyphenyl)-4-(4-chlorophenyl)-4-oxobutanamide
- N-(2-methoxyphenyl)-4-(4-methylphenyl)-4-hydroxybutanamide
Uniqueness
N-(2-methoxyphenyl)-4-(4-methylphenyl)-4-oxobutanamide is unique due to the presence of both methoxy and methyl groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to similar compounds, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methylphenyl)-4-oxobutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-7-9-14(10-8-13)16(20)11-12-18(21)19-15-5-3-4-6-17(15)22-2/h3-10H,11-12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYUYPWUJWZWMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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